molecular formula C16H22N2O2S2 B7542514 2,3,4,5,6-pentamethyl-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide

2,3,4,5,6-pentamethyl-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide

Cat. No. B7542514
M. Wt: 338.5 g/mol
InChI Key: ZYPUSMFNAPVZIS-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentamethyl-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely studied for its potential applications in scientific research due to its unique properties.

Scientific Research Applications

2,3,4,5,6-pentamethyl-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentamethyl-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of folic acid, which is essential for the growth and survival of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria and fungi. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,3,4,5,6-pentamethyl-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, making it a potential candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are a number of potential future directions for the study of 2,3,4,5,6-pentamethyl-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide. One area of interest is the development of new antibiotics and antifungal agents based on this compound. Another area of interest is the study of the anti-inflammatory properties of this compound, with the aim of developing new treatments for inflammatory diseases. Further studies are also needed to determine the safety and efficacy of this compound in vivo, and to investigate its potential use in other areas of scientific research.

Synthesis Methods

The synthesis of 2,3,4,5,6-pentamethyl-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide can be achieved through a multi-step process. The first step involves the reaction of 2-aminothiazole with 2-chloroethylbenzenesulfonate to form N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide. The second step involves the reaction of this intermediate with 2,3,4,5,6-pentamethylchloride to form the final product.

properties

IUPAC Name

2,3,4,5,6-pentamethyl-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S2/c1-10-11(2)13(4)16(14(5)12(10)3)22(19,20)18-7-6-15-17-8-9-21-15/h8-9,18H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPUSMFNAPVZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCCC2=NC=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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